N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
This compound features a hybrid structure combining an imidazo[1,2-b]pyridazine core with a 6-methoxy substituent, linked via a phenyl group to a 2,3-dihydrobenzo[b][1,4]dioxine-sulfonamide moiety. The imidazopyridazine scaffold is known for its role in kinase inhibition and antimalarial activity , while the dihydrobenzodioxine-sulfonamide group may enhance solubility and target binding.
Properties
IUPAC Name |
N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O5S/c1-28-21-8-7-20-22-17(13-25(20)23-21)14-3-2-4-15(11-14)24-31(26,27)16-5-6-18-19(12-16)30-10-9-29-18/h2-8,11-13,24H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSMNNQBWVABSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural framework that includes an imidazo[1,2-b]pyridazine moiety, a benzo[b][1,4]dioxine core, and a sulfonamide group. The molecular formula is with a molecular weight of approximately 396.47 g/mol. The presence of the methoxy group enhances solubility and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.47 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The imidazo[1,2-b]pyridazine moiety is known for its role in inhibiting specific enzymes and receptors involved in disease pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes critical for cancer cell proliferation.
- Signal Transduction Modulation: It may alter signaling pathways that regulate cell survival and apoptosis.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the core structure can significantly influence the biological potency of related compounds. For instance, variations in substituents on the imidazo[1,2-b]pyridazine core have shown to enhance antimicrobial activity against pathogens such as Mycobacterium tuberculosis.
| Compound | Biological Activity |
|---|---|
| N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide | Antimicrobial against M. tuberculosis |
| 3-Methoxyimidazo[1,2-b]pyridazines | Active against various pathogens |
| Benzoylpyridazyl Ureas | Anti-tubercular properties |
Anticancer Activity
In a study examining the effects of similar compounds on acute myeloid leukemia (AML), derivatives of imidazo[1,2-b]pyridazines were tested for their ability to inhibit FLT3 kinase activity. One compound exhibited an IC50 value of 0.002 μM against the MV4-11 AML cell line, indicating potent anticancer properties .
Antimicrobial Properties
Another investigation highlighted the activity of related compounds against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC90) for these derivatives ranged from 0.63 to 1.26 mM, showcasing their potential as therapeutic agents in treating tuberculosis .
Comparison with Similar Compounds
Imidazo[1,2-b]pyridazine Derivatives
Compounds sharing the imidazo[1,2-b]pyridazine core but differing in substituents include:
Key Differences :
Sulfonamide-Containing Compounds
The sulfonamide group is a critical pharmacophore in both pharmaceuticals and agrochemicals:
Key Differences :
Physicochemical Properties
Melting points and spectroscopic data from related compounds provide insights:
- Diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine (1l): Melting point 243–245°C, suggesting high crystallinity due to nitro and cyano groups . The target compound’s methoxy and sulfonamide groups may lower its melting point.
- 6-Acetyl-5-methyl-2-phenyl-imidazo[1,2-a][1,5]benzodiazepine (3f) : IR absorption at 1650 cm⁻¹ (C=O stretch) ; the target compound’s sulfonamide group would show distinct S=O stretches near 1150–1350 cm⁻¹.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
